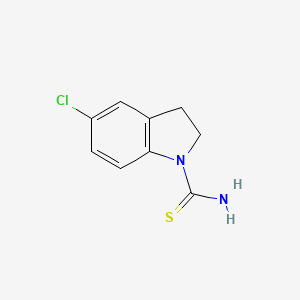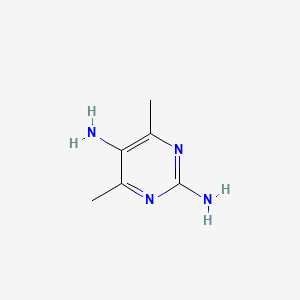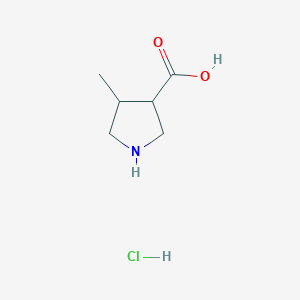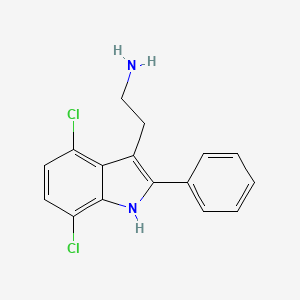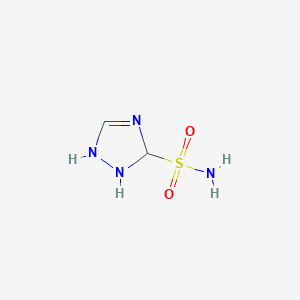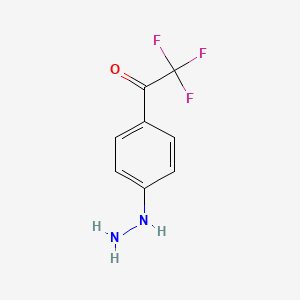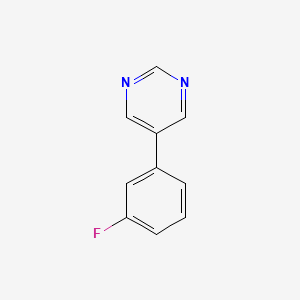
5-(3-Fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)pyrimidine: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 5-position. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry. The fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-(3-Fluorophenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can be used to probe biological pathways and understand the mechanisms of various diseases .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They are investigated for their potential to treat conditions such as cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it valuable for creating new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets . For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-(3-Fluorophenyl)-2-methylpyrimidine
- 5-(4-Fluorophenyl)pyrimidine
Comparison: 5-(3-Fluorophenyl)pyrimidine is unique due to the position of the fluorine atom on the phenyl ring. This specific substitution pattern can influence the compound’s electronic properties and reactivity. Compared to other similar compounds, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
68049-20-7 |
|---|---|
Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
5-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H |
InChI Key |
VGNCCMMLSOCGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)
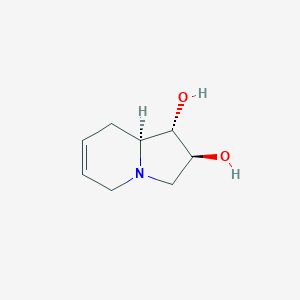

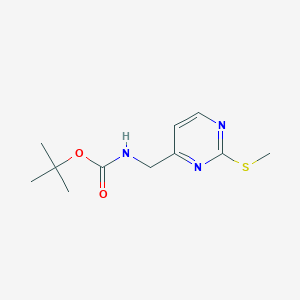
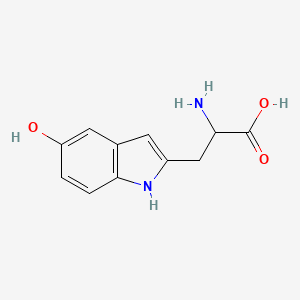
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
